![molecular formula C21H18N2O4 B14888125 [3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl quinoline-2-carboxylate](/img/structure/B14888125.png)
[3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl quinoline-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl quinoline-2-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxyphenyl group, a dihydroisoxazole ring, and a quinoline carboxylate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl quinoline-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the dihydroisoxazole ring, which can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene. The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, while the quinoline carboxylate moiety can be synthesized through Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the desired product.
化学反応の分析
Types of Reactions
(3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl quinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the quinoline ring.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where nucleophiles replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted methoxyphenyl derivatives.
科学的研究の応用
Chemistry
In chemistry, (3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl quinoline-2-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, (3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl quinoline-2-carboxylate is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, and its mechanism of action is a subject of ongoing research.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its chemical reactivity allows for the modification of its properties to suit specific industrial applications.
作用機序
The mechanism of action of (3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl quinoline-2-carboxylate involves its interaction with molecular targets in biological systems. The quinoline moiety may interact with DNA or enzymes, while the dihydroisoxazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of biological pathways, leading to potential therapeutic effects.
類似化合物との比較
Similar Compounds
(3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl quinoline-2-carboxylate: Unique due to its combination of methoxyphenyl, dihydroisoxazole, and quinoline carboxylate groups.
Quinoline derivatives: Commonly used in medicinal chemistry for their biological activity.
Isoxazole derivatives: Known for their reactivity and use in various chemical reactions.
Uniqueness
The uniqueness of (3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl quinoline-2-carboxylate lies in its multi-functional structure, which allows for diverse chemical reactivity and potential applications across different fields. Its combination of structural features is not commonly found in other compounds, making it a valuable subject of study in scientific research.
特性
分子式 |
C21H18N2O4 |
|---|---|
分子量 |
362.4 g/mol |
IUPAC名 |
[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl quinoline-2-carboxylate |
InChI |
InChI=1S/C21H18N2O4/c1-25-16-9-6-15(7-10-16)20-12-17(27-23-20)13-26-21(24)19-11-8-14-4-2-3-5-18(14)22-19/h2-11,17H,12-13H2,1H3 |
InChIキー |
GQAHKIATSJSBMD-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=NOC(C2)COC(=O)C3=NC4=CC=CC=C4C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(hexahydro-1H-pyrrolo[1,2-a]azepin-9a(5H)-yl)methanol](/img/structure/B14888053.png)
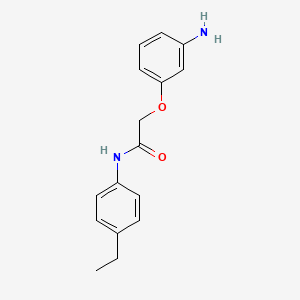
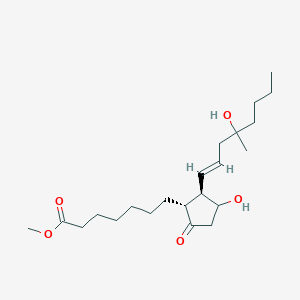
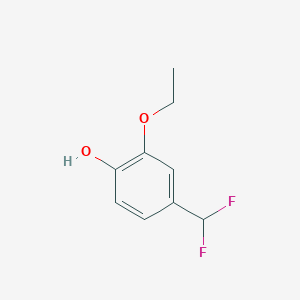

![4-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one](/img/structure/B14888085.png)
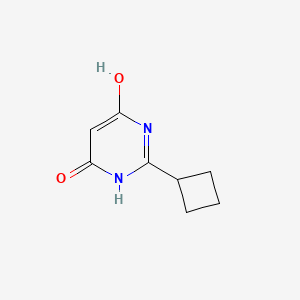
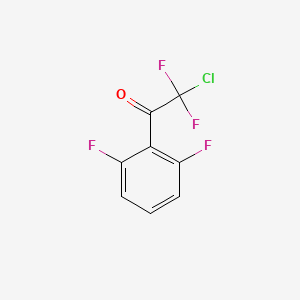
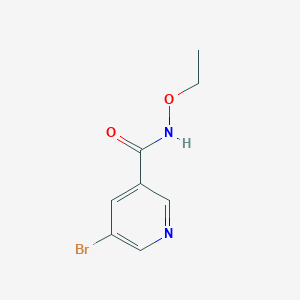
![(3-(Thiophen-2-yl)imidazo[1,5-a]pyridin-1-yl)methanamine](/img/structure/B14888115.png)
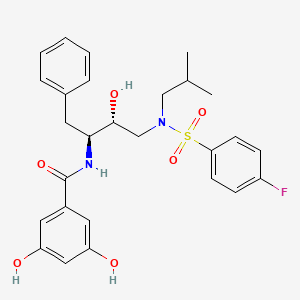
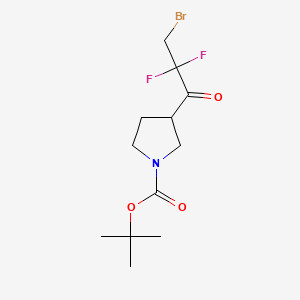
![(1R,2R)-2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-2-amine](/img/structure/B14888138.png)
